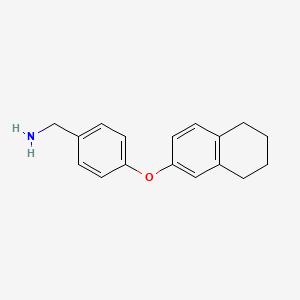

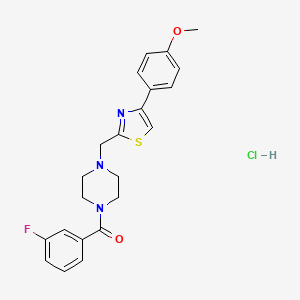

(2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of closely related compounds involves multi-step reactions, often starting from basic aromatic compounds or their derivatives. For instance, one study detailed the synthesis of a compound with a similar structure, utilizing strategic placement of hydroxyl groups and fluorine atoms to probe the structure-activity relationship of 2-azetidinone cholesterol absorption inhibitors (Rosenblum et al., 1998). Another example involves the condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, showcasing a method to synthesize compounds with potential antitumor activity (Zhi-hua Tang & W. Fu, 2018).

Molecular Structure Analysis

The structural characteristics of similar compounds are often determined through techniques such as single crystal X-ray diffraction. This method provides detailed insights into the molecular geometry, including bond lengths, angles, and the overall 3D arrangement of atoms within the molecule. Studies on related compounds have highlighted their crystal structures, offering valuable information on their molecular conformations and potential interaction sites for further chemical reactions or binding activities (P. Huang et al., 2021).

Chemical Reactions and Properties

Compounds with azetidinone and sulfonyl functional groups exhibit a range of chemical behaviors, including reactions with organozinc reagents and the ability to undergo various nucleophilic additions. For example, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrated catalytic asymmetric addition to aldehydes, showcasing the versatility and reactivity of azetidinone derivatives (Mincan Wang et al., 2008).

Applications De Recherche Scientifique

Cholesterol Absorption Inhibition

One study describes the discovery of a potent, orally active inhibitor of cholesterol absorption, highlighting the design and synthesis of azetidinone-based compounds for lowering plasma cholesterol. This research demonstrates the compound's remarkable efficacy in reducing liver cholesteryl esters in animal models, showcasing its potential in treating hypercholesterolemia (Rosenblum et al., 1998).

Synthesis of Substituted Azetidinones

Another study focuses on the synthesis of substituted azetidinones derived from dimer of Apremilast, emphasizing the importance of sulfonamide rings and azetidinone scaffolds in medicinal chemistry. The work presents a methodological approach to synthesizing these compounds, potentially useful in pharmaceutical applications (Jagannadham et al., 2019).

Fluorinated Fluorophores Synthesis

Research on the synthesis of fluorinated benzophenones and related compounds by iterative nucleophilic aromatic substitution reveals a method to enhance photostability and spectroscopic properties of fluorophores. This study provides scalable access to novel precursors for fluorinated analogues of important dyes, highlighting the role of fluorination in developing advanced materials with improved optical properties (Woydziak et al., 2012).

Proton Exchange Membranes

A study on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes introduces new sulfonated polymers for fuel cell applications. It demonstrates the synthesis of a sulfonated side-chain grafting unit and its application in creating high-performance polyelectrolyte membrane materials, indicating the potential of such compounds in energy technology (Kim et al., 2008).

Crystal Structure Analysis

Research on the crystal structure of a related compound provides insights into the structural characteristics of substituted thiophenes, which are crucial in material science and pharmaceuticals. The study showcases the importance of crystallographic analysis in understanding the properties and potential applications of heterocyclic compounds (Nagaraju et al., 2018).

Propriétés

IUPAC Name |

(2-fluorophenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO3S/c17-11-5-7-12(8-6-11)23(21,22)13-9-19(10-13)16(20)14-3-1-2-4-15(14)18/h1-8,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRRMYFGAYGOBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2493831.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)

![6-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B2493836.png)

![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)